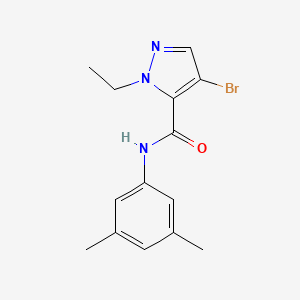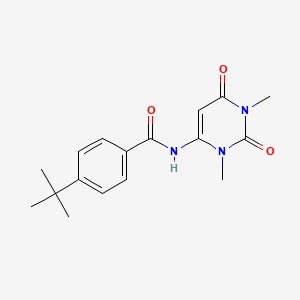![molecular formula C12H8Cl2N2OS2 B5792122 N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5792122.png)
N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide, also known as D609, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. D609 is an inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme that plays a crucial role in signal transduction and membrane trafficking.
作用機序
N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide inhibits PC-PLC by binding to its active site and preventing the hydrolysis of phosphatidylcholine. This inhibition leads to a decrease in the levels of diacylglycerol and inositol-1,4,5-trisphosphate, which are important second messengers in signal transduction. This decrease in second messengers can affect various cellular processes, including apoptosis, angiogenesis, and inflammation.
Biochemical and Physiological Effects:
N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects. Inhibition of PC-PLC by N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide has been shown to induce apoptosis in various cancer cell lines. N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels. Inhibition of angiogenesis can be beneficial in the treatment of cancer, as tumors require a blood supply to grow. N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide has also been shown to have anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory diseases.
実験室実験の利点と制限
N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using a multi-step process. It is also a potent inhibitor of PC-PLC, which makes it a useful tool for studying the role of PC-PLC in various cellular processes. However, N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide also has some limitations. It has been shown to have off-target effects, which can complicate the interpretation of results. Additionally, N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide has poor solubility in aqueous solutions, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research involving N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide. One area of research is the development of more potent and selective inhibitors of PC-PLC. This could lead to a better understanding of the role of PC-PLC in various cellular processes and could have potential therapeutic applications. Another area of research is the use of N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide in combination with other drugs to enhance their efficacy. Finally, the use of N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide in animal models could provide insight into its potential therapeutic applications in various diseases.
合成法
N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide can be synthesized using a multi-step process that involves the reaction of 2-thiophene carboxylic acid with thionyl chloride to form 2-thiophene carboxylic acid chloride. The acid chloride is then reacted with N-(3,4-dichlorophenyl)amine to form N-{[(3,4-dichlorophenyl)amino]carbonyl}-2-thiophenecarboxamide. Finally, this compound is treated with thiourea to form N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide.
科学的研究の応用
N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide has been used in various scientific research studies due to its ability to inhibit PC-PLC. PC-PLC plays a crucial role in various cellular processes, including signal transduction, membrane trafficking, and lipid metabolism. Inhibition of PC-PLC can affect these processes and lead to changes in cellular behavior. N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide has been used to study the role of PC-PLC in various cellular processes, including apoptosis, angiogenesis, and inflammation.
特性
IUPAC Name |
N-[(3,4-dichlorophenyl)carbamothioyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2OS2/c13-8-4-3-7(6-9(8)14)15-12(18)16-11(17)10-2-1-5-19-10/h1-6H,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLBDKCEDWUBAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(4-methylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5792041.png)
![N-{[(4-methoxyphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5792054.png)



![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,4-difluorobenzenesulfonamide](/img/structure/B5792093.png)
![2-methyl-5-[(trifluoromethyl)sulfonyl]aniline](/img/structure/B5792101.png)
![4-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5792108.png)
![N-{4-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B5792114.png)
![2-(1-naphthyl)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5792120.png)
![N-(4,6-dimethyl-2-{[2-(4-methylbenzylidene)hydrazino]carbonyl}thieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B5792127.png)
![2-(4-ethoxyphenyl)-6-methyl-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5792135.png)

![3-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5792148.png)